
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Molecular Structure and Interaction
Amide derivatives exhibit diverse spatial orientations and interactions based on their molecular structure. Studies on similar compounds have revealed insights into anion coordination and self-assembly mechanisms, which are crucial for designing molecular receptors and sensors. The tweezer-like geometry of certain amide derivatives facilitates the formation of channel-like structures through weak interactions, such as C–H⋯π and C–H⋯O, indicating potential applications in molecular recognition and catalysis (Kalita & Baruah, 2010).
Antimalarial Activity
Research into quinoline and amide derivatives has shown significant antimalarial activity, highlighting their potential as therapeutic agents against malaria. The structure-activity relationship studies provide valuable insights into optimizing these compounds for better efficacy and reduced toxicity. For instance, tebuquine and related compounds have demonstrated excellent activity against resistant strains of Plasmodium, encouraging further clinical trials (Werbel et al., 1986).
Catalysis
The synthesis and application of quinoline derivatives in catalysis, particularly in the reduction of ketones, showcase the versatility of these compounds in synthetic chemistry. Pincer complexes with quinoline and amide functionalities have been developed for ketone reduction, indicating their utility in organic synthesis and industrial processes (Facchetti et al., 2016).
Neuroprotective and Anxiolytic Agents
The development of ligands for the translocator protein (TSPO) using quinoline and amide scaffolds has led to the discovery of compounds with high affinity for TSPO. These findings are significant for the design of new anxiolytic and neuroprotective agents, contributing to the treatment of neurological disorders (Cappelli et al., 2011).
Antimicrobial and Antiprotozoal Agents
The synthesis of novel quinoxaline-oxadiazole hybrids based on quinoline derivatives has shown promising antimicrobial and antiprotozoal activities. These compounds represent a potential class of therapeutic agents against microbial and protozoal infections, with some exhibiting significant in vivo efficacy (Patel et al., 2017).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZVJMSDZYECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)
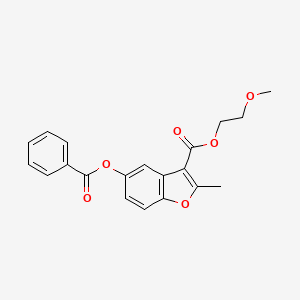

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)
![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)
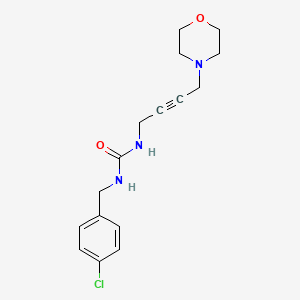
![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)
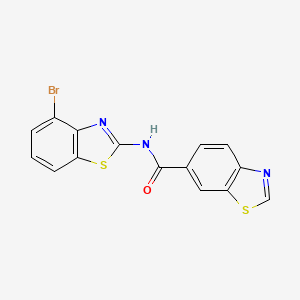
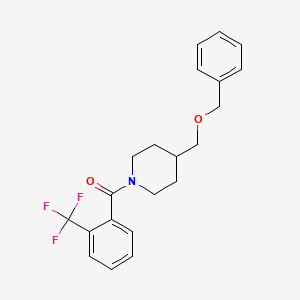
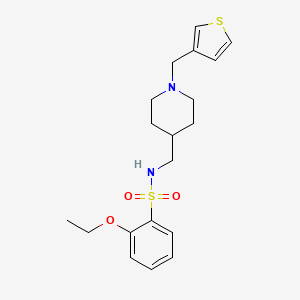
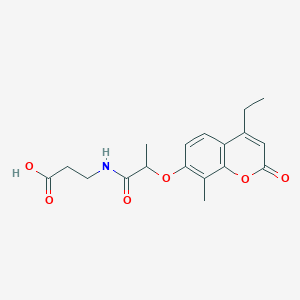
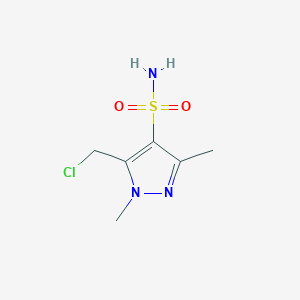
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2841371.png)
![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)